molecular formula C19H20N4O2 B11011939 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11011939
M. Wt: 336.4 g/mol
InChI Key: LJHBCJZKZRTYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan-2-yl substituent at position 6 and a 4-phenylpiperazinylmethyl group at position 2. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antinociceptive, and anti-inflammatory effects .

For example, nucleophilic substitution reactions involving halides (e.g., bromoacetate) and potassium carbonate in acetone are common for introducing substituents at position 2 .

Q & A

Q. Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation of substituted maleic anhydrides.
  • Step 2 : Introduction of the furan-2-yl group at the 6-position through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-2-yl boronic acid derivative.
  • Step 3 : Alkylation of the pyridazinone nitrogen at the 2-position with a 4-phenylpiperazine-containing chloromethyl or bromomethyl intermediate.
  • Green Chemistry Note : Ultrasound-assisted synthesis (e.g., as used for triazine-pyridazinone hybrids) can enhance reaction efficiency and reduce solvent waste .

Key Characterization Techniques :

TechniquePurposeExample Parameters
NMR Confirm substituent positions1H^1H NMR: δ 7.8–8.2 (pyridazinone protons), δ 6.3–6.8 (furan protons)
IR Detect functional groups~1670 cm1^{-1} (C=O stretch of pyridazinone)
Mass Spectrometry Verify molecular weight[M+H]+^+ at m/z 391.4 (calculated)
Characterization data should align with analogs (e.g., 6-(4-chlorophenyl) derivatives) .

Q. Basic: How is the crystal structure of this compound determined?

X-ray crystallography using SHELX software is the gold standard:

  • Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines atomic positions and thermal parameters. For analogs, triclinic systems (space group P1P1) are common, with unit cell parameters a8.9A˚,b10.7A˚,c13.5A˚a \approx 8.9 \, \text{Å}, b \approx 10.7 \, \text{Å}, c \approx 13.5 \, \text{Å}, and angles α73.5°α ≈ 73.5°, β71.3°β ≈ 71.3°, γ83.5°γ ≈ 83.5° .
  • Validation : Check R-factor (R<0.05R < 0.05) and residual electron density maps.

Q. Advanced: How can structure-activity relationships (SAR) guide optimization for biological activity?

Key SAR insights from pyridazinone analogs:

SubstituentBiological ImpactExample Activity
4-Phenylpiperazine Enhances CNS receptor binding (e.g., dopamine, serotonin)Increased selectivity for neurological targets
Furan-2-yl Improves metabolic stability and lipophilicityHigher bioavailability in analogs
Pyridazinone core Essential for COX-2 inhibitionIC50_{50} = 0.11–0.24 mM in COX-2 assays

Methodological Approach :

  • Synthesize derivatives with variations in the piperazine, furan, or pyridazinone moieties.
  • Test in vitro assays (e.g., kinase inhibition, COX-2 activity) and correlate with computational docking studies.

Q. Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Case Example : A compound shows potent COX-2 inhibition in vitro but poor anti-inflammatory activity in vivo.

  • Possible Causes :
    • Poor pharmacokinetics (e.g., low solubility, rapid metabolism).
    • Off-target effects masking therapeutic action.
  • Solutions :
    • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers.
    • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the furan ring .
    • Pharmacodynamic Profiling : Use microdialysis to measure target engagement in vivo.

Q. Advanced: What computational methods predict pharmacological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., COX-2, dopamine D2_2). For analogs, docking scores correlate with experimental IC50_{50} values .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazinone core) for target interaction .
  • ADMET Prediction : Tools like SwissADME predict absorption and toxicity risks. For example, logP ≈ 2.5 suggests moderate blood-brain barrier permeability .

Q. Advanced: How to address crystallographic data discrepancies during refinement?

  • Issue : High residual electron density or poor R-factor convergence.
  • Solutions :
    • Twinned Data : Use SHELXD for twin law identification .
    • Disordered Moieties : Apply PART instructions in SHELXL to refine alternate conformations.
    • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. Basic: What in vitro assays are suitable for initial biological screening?

AssayTargetProtocol
COX-2 Inhibition InflammationELISA-based assay with celecoxib as control (IC50_{50} ≈ 0.05 μM)
Kinase Profiling CancerRadioactive ATP-binding assay (e.g., p38 MAPK)
Antimicrobial Screening InfectionBroth microdilution (MIC against S. aureus, E. coli)

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares the target compound with structurally similar pyridazinones, highlighting substituents, molecular formulas, and reported activities:

Compound Name Substituents (Position 6) Substituents (Position 2) Molecular Formula Key Activities/Notes References
Target Compound Furan-2-yl (4-Phenylpiperazin-1-yl)methyl C₁₉H₁₉N₅O₂ No direct activity data
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl Phenyl C₁₇H₁₄N₂O Synthesized via hydrazine condensation
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 4-(2-Fluorophenyl)piperazine H C₁₄H₁₄FN₅O Antinociceptive activity in analogs
2-(4-Methylpiperazin-1-yl)-2-oxoethyl-6-(p-tolyl)pyridazin-3-one (CID 3346720) p-Tolyl 2-(4-Methylpiperazin-1-yl)-2-oxoethyl C₁₈H₂₂N₄O₂ Structural data via X-ray crystallography
6-(4-Chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one 4-Chlorophenyl [4-(Pyridin-2-yl)piperazin-1-yl]methyl C₂₀H₁₉ClN₆O No activity data
6-(Furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one Furan-2-ylmethyl 4-Methylpiperazin-1-yl C₁₇H₁₉N₅O₂ Structural data available

Pharmacological and Physicochemical Insights

  • Antinociceptive Activity: Derivatives with fluorophenylpiperazine groups (e.g., ) exhibit antinociceptive effects, likely via modulation of opioid or adrenergic receptors . The target compound’s 4-phenylpiperazine group may confer similar activity, though this requires experimental validation.
  • Anticancer Potential: Pyridazinones bearing aryl/heteroaryl-piperazine moieties (e.g., Murty et al., 2012) show anticancer activity, possibly through kinase inhibition or DNA intercalation .
  • Synthetic Flexibility : The 2-position substituent is critical for activity. For example, replacing the phenyl group in with a piperazinylmethyl group (as in the target compound) enhances solubility and bioavailability due to the basic nitrogen in piperazine .
  • Impact of Halogenation: Chlorophenyl () and fluorophenyl () substituents improve metabolic stability and receptor affinity compared to non-halogenated analogs .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C19H20N4O2/c24-19-9-8-17(18-7-4-14-25-18)20-23(19)15-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2

InChI Key

LJHBCJZKZRTYAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.